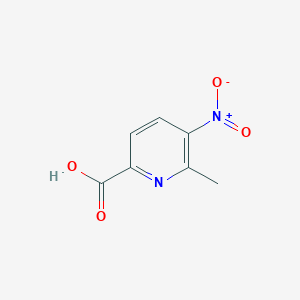

6-Methyl-5-nitropicolinic acid

Beschreibung

Significance of Picolinic Acid Scaffolds in Coordination and Organic Chemistry

Picolinic acid and its derivatives are widely utilized as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. nih.govresearchgate.net The pyridine nitrogen and the carboxylate oxygen atoms act as a bidentate chelating agent, forming a stable five-membered ring with the metal center. researchgate.net This chelating ability is fundamental to their application in areas such as the development of magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. nih.govresearchgate.net The structural versatility of the picolinic acid scaffold allows for the introduction of various substituents onto the pyridine ring, which can modulate the electronic properties and steric environment of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. nih.govresearchgate.net

In organic synthesis, picolinic acid derivatives serve as valuable intermediates. The pyridine ring can be functionalized at different positions, and the carboxylic acid group can undergo various transformations, making these compounds versatile starting materials for the synthesis of more complex molecules.

Overview of Nitro-Substituted Pyridinecarboxylic Acids in Contemporary Research

Nitro-substituted pyridinecarboxylic acids are a subclass of pyridine derivatives that have been the focus of extensive research. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and potential for various applications. mdpi.com These compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties. The nitro group can be reduced to form reactive intermediates that can interact with biological macromolecules.

Furthermore, nitro-substituted pyridinecarboxylic acids are used as ligands in coordination chemistry, where the nitro group can influence the electronic structure and reactivity of the metal complexes. nih.gov Research has explored the synthesis of metal-organic frameworks (MOFs) and coordination polymers with these ligands, investigating their structural diversity and potential applications in catalysis and materials science. researchgate.net

Research Trajectory of 6-Methyl-5-nitropicolinic Acid within Heterocyclic Compound Studies

This compound, with the chemical formula C₇H₆N₂O₄, is a specific derivative of picolinic acid characterized by a methyl group at the 6-position and a nitro group at the 5-position of the pyridine ring. This substitution pattern imparts unique properties to the molecule. The methyl group introduces steric hindrance and has an electron-donating effect, while the nitro group is strongly electron-withdrawing.

Research on this compound has explored its synthesis, reactivity, and potential applications. It is utilized as a building block in organic synthesis for creating more complex heterocyclic structures. Studies have also investigated its decarboxylation kinetics, providing insights into the reaction mechanisms of substituted picolinic acids. cdnsciencepub.com The presence of both a methyl and a nitro group on the picolinic acid scaffold makes it an interesting subject for studying the combined electronic and steric effects on the molecule's properties and reactivity.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molar Mass | 182.13 g/mol |

| Melting Point | 126 °C |

| Boiling Point (Predicted) | 365.0 ± 42.0 °C |

| Density (Predicted) | 1.477 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.78 ± 0.13 |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and dichloromethane; insoluble in water. |

Table compiled from data available in .

Comparative Analysis with Structurally Related Compounds

| Compound | Key Differences from this compound |

| 5-Nitropicolinic acid | Lacks the methyl group at the 6-position, resulting in less steric hindrance. |

| 3-Chloro-5-nitropicolinic acid | Has a chlorine atom at the 3-position instead of a methyl group at the 6-position. The electronic and steric effects of chlorine differ from those of a methyl group. |

| 6-Methoxy-5-nitropicolinic acid | Contains a methoxy group at the 6-position instead of a methyl group, which has different electronic and steric properties. |

Eigenschaften

IUPAC Name |

6-methyl-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)3-2-5(8-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRMGVGPJDXMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428680 | |

| Record name | 6-Methyl-5-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24194-98-7 | |

| Record name | 6-Methyl-5-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-nitropyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6-methyl-5-nitropicolinic Acid and Its Analogs

Established Synthetic Routes to 6-Methyl-5-nitropicolinic Acid

The preparation of this compound typically involves a sequence of reactions, including nitration and oxidation, starting from readily available pyridine precursors.

Multistep Synthetic Pathways from Pyridine Precursors

A common strategy for synthesizing this compound begins with pyridine derivatives. smolecule.com One approach involves the nitration of a picolinic acid derivative, followed by methylation. For instance, starting with 3-methylpyridine, nitration can be achieved using concentrated nitric acid to form 3-methyl-5-nitropyridine. smolecule.com Subsequent carboxylation can then introduce the carboxylic acid group. smolecule.com

Another pathway starts from 2-chloro-6-methyl-3-nitropyridine, which is a commercially available precursor. chemrxiv.org This compound can be used to synthesize a variety of derivatives by introducing different side chains. chemrxiv.org

The synthesis can also be approached by first introducing the nitro group and then building the rest of the molecule. For example, the nitration of pyridine N-oxides with fuming nitric acid is a convenient method for preparing 4-nitropyridine N-oxides, which can then be further functionalized. oup.com

Table 1: Comparison of Precursors for this compound Synthesis

| Precursor | Key Reaction Steps | Reference |

| Picolinic Acid Derivatives | Nitration, Methylation | |

| 3-Methylpyridine | Nitration, Carboxylation | smolecule.com |

| 2-Chloro-6-methyl-3-nitropyridine | Side chain introduction | chemrxiv.org |

| Pyridine N-oxides | Nitration, Further functionalization | oup.com |

Oxidation Reactions in the Synthesis of Nitropicolinic Acids

Oxidation is a crucial step in many synthetic routes to nitropicolinic acids. For example, 2-methyl-3-nitropyridine can be oxidized to 3-nitropicolinic acid using potassium permanganate. cdnsciencepub.com Similarly, the oxidation of 2,2′-bipyridine N,N′-dioxide during nitration can lead to the formation of 4-nitropicolinic acid. tandfonline.com

The oxidation of a methyl group on the pyridine ring to a carboxylic acid is a common strategy. For instance, 2-chloro-5-methyl-3-nitropyridine can be oxidized to the corresponding carboxylic acid. mdpi.com The choice of oxidizing agent and reaction conditions is critical to achieve high yields and avoid side reactions. cdnsciencepub.comtandfonline.com

Advanced Strategies in the Preparation of Substituted Nitropicolinic Acids

To access a wider range of substituted nitropicolinic acids with diverse functionalities, more advanced synthetic strategies are employed.

Regioselective Synthesis Approaches

Achieving the desired substitution pattern on the pyridine ring is a key challenge in the synthesis of these compounds. Regioselectivity can be controlled by the directing effects of existing substituents. For example, in the nitration of methylpyridine-2-carboxylate, the electron-withdrawing carboxylate group directs the incoming nitro group to the 5-position. smolecule.com

The use of N-oxides can also control regioselectivity. The conversion of pyridine to its N-oxide activates the 4-position towards electrophilic attack, such as nitration. tandfonline.com This allows for the specific introduction of a nitro group at a desired location.

Fragment-Based Synthesis Methodologies for Pyridyl Scaffolds

Fragment-based drug discovery (FBDD) principles can be applied to the synthesis of novel pyridyl scaffolds. dovepress.comacs.org This involves the design and synthesis of small molecular fragments that can be linked together to create more complex molecules. dovepress.com This modular approach allows for the rapid generation of a library of compounds with diverse substitutions. mit.edu

For example, a series of pyridyl-indole hybrids were designed using a fragment-based strategy to explore their antimalarial activity. dovepress.com Similarly, a fragment-based approach was used to discover novel inhibitors of bacterial topoisomerase by assembling urea pyridine fragments. acs.org This methodology often utilizes cross-coupling reactions, such as the Suzuki-Miyaura reaction, to connect different fragments. mdpi.com

Table 2: Fragment-Based Synthesis Examples for Pyridyl Scaffolds

| Target Scaffold | Fragments Used | Key Reaction | Application | Reference |

| Pyridyl-indole hybrids | Pyridyl and indole fragments | Not specified | Antimalarial agents | dovepress.com |

| Pyridylurea derivatives | Urea and pyridine fragments | Not specified | Antibacterial agents | acs.org |

| Pyrrolo[2,3-d]pyrimidines | Pyridyl and pyrrolopyrimidine fragments | Suzuki-Miyaura cross-coupling | CSF1R inhibitors | mdpi.com |

| 3-alkynylimidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine and alkyne fragments | Sonogashira cross-coupling | Anti-infective agents | researchgate.net |

Green Chemistry Principles in Nitropicolinic Acid Synthesis

While specific information on the application of green chemistry principles directly to the synthesis of this compound is limited in the provided search results, general trends in organic synthesis point towards the adoption of more environmentally friendly practices. This can include the use of less hazardous reagents and solvents, improving reaction efficiency to reduce waste, and developing catalytic methods to replace stoichiometric reagents. For example, the use of catalytic hydrogenation for the reduction of nitro groups is a greener alternative to some traditional reducing agents. umsl.edu The development of chromatography-free purification methods also contributes to a more sustainable synthetic process. chemrxiv.orgresearchgate.net Future research in this area will likely focus on incorporating these principles more explicitly into the synthesis of nitropicolinic acids.

Computational and Theoretical Investigations

Quantum Chemical Calculations on 6-Methyl-5-nitropicolinic Acid

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For this compound, these methods have been applied to dissect its electronic framework and predict its spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on this compound and related compounds focus on molecular geometry, tautomeric stability, and the distribution of electrons.

The presence of both a carboxylic acid and a nitro group allows for tautomerism. DFT calculations have been used to predict the existence and stability of two primary tautomers. The relative stability of these forms is highly dependent on the solvent environment. In nonpolar solvents, the carboxyl-nitro tautomer is dominant, while the nitro-enol tautomer is stabilized in polar solvents, often through the formation of an intramolecular hydrogen bond.

The substituents on the pyridine ring significantly influence its geometry. The methyl group at the C6 position introduces steric effects that cause a slight distortion in the planarity of the pyridine ring. This contrasts with related molecules like 5-nitropicolinic acid, which exhibit a more planar ring structure.

Further analyses using DFT, such as those applied to similar nitrated heterocycles, can provide deeper insights :

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps : These maps visualize the charge distribution across the molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions, which helps in predicting regioselectivity in reactions.

Natural Bond Orbital (NBO) Analysis : This analysis quantifies hyperconjugative interactions, such as those between the methyl or nitro groups and the pyridine ring, providing a quantitative measure of electronic delocalization and stability.

Table 1: Predicted Tautomeric Stability of this compound via DFT

| Tautomer | Predicted Stability | Influencing Factor |

|---|---|---|

| Carboxyl-nitro | Dominant in nonpolar solvents | Lower polarity environment |

| Nitro-enol | Stabilized in polar solvents | Intramolecular H-bonding |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the properties of electronic excited states. chemrxiv.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to understand the nature of electronic transitions. chemrxiv.orgrsc.orgresearchgate.net

While specific TD-DFT studies focused solely on this compound are not extensively documented in the provided literature, the methodology is well-established for related compounds. For instance, TD-DFT calculations have been performed on metal complexes of the closely related 5-nitropicolinic acid to interpret their photophysical and luminescence properties. rsc.orgresearchgate.net In such studies, the calculations help to assign the character of electronic transitions, determining whether they are ligand-centered, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) in nature. researchgate.net The process typically involves optimizing the ground state geometry, followed by calculating the energies of a number of singlet and triplet excited states. faccts.de

Density Functional Theory (DFT) Studies of Electronic Structures

Molecular Dynamics Simulations in Complexation Studies

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a dynamic picture of interactions. frontiersin.org These simulations are particularly valuable for understanding how this compound might behave when complexed with metal ions or interacting with larger biological molecules like proteins.

No specific MD simulations for this compound were found in the search results. However, the methodology is well-described for analogous systems, such as ruthenium complexes docked with proteins. frontiersin.org A typical MD simulation protocol involves:

Placing the molecule or complex in a simulation box filled with solvent molecules (e.g., SPC water model).

Running the simulation for a set period (e.g., 100 nanoseconds) under a specific thermodynamic ensemble (e.g., NPT, which maintains constant particle number, pressure, and temperature).

Analyzing the resulting trajectory to evaluate the stability of the complex and the nature of the interactions over time. frontiersin.org

Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Solvent Accessible Surface Area (SASA) to monitor changes in exposure to the solvent. frontiersin.org

Prediction of Reactivity and Interaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its interactions. Electronic and steric effects introduced by the methyl and nitro substituents are key determinants of its chemical behavior.

Studies on the decarboxylation kinetics of picolinic acids have shown that a 6-methyl group has a small retarding effect on the reaction rate compared to the unsubstituted acid. sci-hub.se This is attributed to the electron-releasing nature of the methyl group, which slightly destabilizes the negatively charged transition state. sci-hub.se Furthermore, computational models indicate that the methyl group can create steric hindrance, which has been observed to slow the rate of other reactions, such as amidation.

The surrounding solvent can significantly alter the properties of a solute molecule. Computational models, particularly those incorporating a continuum solvent model like the Conductor-like Polarizable Continuum Model (C-PCM), are used to study these effects. academicjournals.orgq-chem.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to screen for potential drug candidates by predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

While specific docking studies for this compound were not identified, its derivatives and related compounds are known to possess biological activity, suggesting its potential as a ligand for various biological targets. nih.gov For example, the related compound 5-nitropicolinic acid has been reported to inhibit the human enzyme NEU3, making this enzyme a plausible target for docking studies with this compound. mdpi.com

The docking process generally involves nih.gov:

Receptor and Ligand Preparation : Preparing the 3D structures of the target protein (receptor) and the ligand. This includes adding hydrogen atoms and assigning partial charges.

Grid Box Generation : Defining a specific region on the receptor (the active site) where the ligand is expected to bind.

Docking Simulation : Using software like AutoDock or Molegro Virtual Docker to explore various binding poses of the ligand within the active site. nih.govnih.gov

Scoring and Analysis : Ranking the generated poses based on a scoring function, which estimates the binding affinity (e.g., Gibbs free energy, ΔG) and inhibition constant (Ki). The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed. nih.gov

For more complex systems, hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as the ONIOM approach, can be used to treat the active site with high-level quantum accuracy while the rest of the protein is handled with a more computationally efficient molecular mechanics force field. researchgate.net

Table 2: Summary of Computational Methods and Applications

| Method | Application | Key Findings / Insights |

|---|---|---|

| DFT | Electronic structure, Tautomerism, Geometry | Predicts solvent-dependent tautomer stability and steric effects of the methyl group. |

| TD-DFT | Excited states, Electronic spectra | Calculates excitation energies and characterizes electronic transitions (e.g., luminescence). rsc.orgresearchgate.net |

| MD Simulation | Dynamic behavior, Complex stability | Assesses the stability and dynamics of interactions with other molecules over time. frontiersin.org |

| Molecular Docking | Ligand-protein binding | Predicts binding modes and affinities to biological targets to screen for potential bioactivity. nih.gov |

| QM/MM | Enzymatic reactions, Complex systems | Provides high-accuracy mechanistic insights for reactions within a large biological environment. researchgate.net |

Biological and Biomedical Research Applications

Anticancer Activity of 6-Methyl-5-nitropicolinic Acid Derivatives and its Metal Complexes

Research has demonstrated that this compound and its derivatives, especially when complexed with metal ions, exhibit notable anticancer properties. The presence of both a nitro and a methyl group on the picolinic acid framework is believed to enhance its reactivity and biological action compared to its analogs. The coordination of these ligands to metal centers can further modulate their cytotoxic effects, leading to the development of novel metallodrugs for cancer therapy. researchgate.netorcid.org

The anticancer potential of this compound (6M5NPA) and its related compounds has been evaluated through various in vitro cytotoxicity assays against a panel of human cancer cell lines. Studies have shown that 6M5NPA exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce cell death in MCF-7 breast cancer cells and cause significant growth inhibition in HT-29 colon cancer cells.

While specific IC₅₀ values for 6M5NPA are not extensively documented in the available literature, studies on the closely related 5-nitropicolinic acid (5-npic) complexed with various transition metals provide insight into the potential efficacy of this class of compounds. A family of six such complexes demonstrated significant cytotoxic activity against melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2) cell lines. rsc.orgresearchgate.netresearchgate.net The cadmium(II) complex, in particular, showed the most promising results against the B16-F10 melanoma cell line. rsc.orgresearchgate.net Similarly, lanthanide complexes of 5-nitropicolinic acid have shown significant anticancer activity against the PC-3 prostatic cancer cell line. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀ in µg/mL) of 5-Nitropicolinic Acid Metal Complexes against Cancer Cell Lines Data based on research on the related compound 5-nitropicolinic acid.

| Compound | B16-F10 (Melanoma) | HT29 (Colon) | HepG2 (Liver) | Source |

|---|---|---|---|---|

| [Mn(5-npic)₂]n | >500 | >500 | >500 | rsc.orgresearchgate.net |

| [Cd(5-npic)₂]n | 26.94 | 166.4 | 101.9 | rsc.orgresearchgate.net |

| [Cu(5-npic)₂]n | >500 | >500 | >500 | rsc.orgresearchgate.net |

| [Co(5-npic)₂(H₂O)₂] | 45.10 | >500 | >500 | rsc.orgresearchgate.net |

| [Ni(5-npic)₂(H₂O)₂] | >500 | >500 | >500 | rsc.orgresearchgate.net |

| [Zn(5-npic)₂(H₂O)₂] | >500 | >500 | >500 | rsc.orgresearchgate.net |

| 5-npic (ligand) | >500 | >500 | >500 | researchgate.net |

The anticancer activity of this compound and its derivatives is attributed to their ability to interfere with key cellular processes. A primary proposed mechanism involves the bioreduction of the nitro group, which leads to the formation of reactive intermediates capable of interacting with and damaging cellular components, ultimately causing cytotoxic effects.

Studies on 6M5NPA have indicated that its cytotoxic effects on breast and colon cancer cells are mediated through the induction of apoptosis. This programmed cell death is achieved via the activation of caspase pathways and an increase in the levels of reactive oxygen species (ROS), which cause oxidative stress and cellular damage. Furthermore, treatment with 6M5NPA has been shown to result in cell cycle arrest, preventing cancer cells from proliferating.

Research into derivatives has provided additional mechanistic details. For example, a derivative of 6-isobutoxy-5-nitropicolinic acid was found to function as a direct inhibitor of the c-Myc–Max protein-protein interaction. nih.gov The c-Myc oncoprotein is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. By disrupting the c-Myc-Max complex, these compounds can inhibit its transcriptional activity and suppress tumor growth. nih.gov

Structure-activity relationship (SAR) studies help to elucidate the chemical features responsible for the biological activity of these compounds. For this compound, the presence of both the nitro group and the methyl group is considered crucial for its enhanced biological activity compared to simpler analogs.

Key SAR findings include:

The Nitro Group : The electron-withdrawing nature of the nitro group is a key contributor to the molecule's reactivity. However, studies on derivatives designed to inhibit the c-Myc-Max interaction showed that the nitro group is not absolutely critical for activity and can be replaced by a suitable bioisostere, such as an ethyl aminooxalate group, which resulted in the most potent inhibition in that study. nih.gov

The Methyl Group : The methyl group at the 6-position introduces steric effects. This steric hindrance can retard certain reactions when compared to the unsubstituted 5-nitropicolinic acid, influencing the molecule's interaction with biological targets.

The Carboxylic Acid Group : The carboxylic acid at the 2-position is vital for activity. Studies on a series of derivatives revealed that compounds possessing an ionizable carboxylic acid were significantly more active as c-Myc inhibitors than their corresponding methyl ester derivatives, indicating the importance of this acidic group for target binding. nih.gov

Metal Complexation : The coordination of nitropicolinic acid ligands to different metal ions significantly modulates their anticancer activity. rsc.orgresearchgate.net As seen in the cytotoxicity data for 5-nitropicolinic acid complexes, the choice of metal (e.g., Cd vs. Mn, Cu, Co, Ni, Zn) dramatically impacts the cytotoxic potency against various cancer cell lines. rsc.orgresearchgate.net

Mechanistic Insights into Antineoplastic Action

Anti-inflammatory Potential of Nitropicolinic Acid Complexes

In addition to anticancer effects, research has explored the anti-inflammatory properties of nitropicolinic acid derivatives. rsc.orgresearchgate.net Inflammation is a critical component of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.

The anti-inflammatory potential of metal complexes of 5-nitropicolinic acid has been assessed using in vitro models, such as lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. rsc.orgresearchgate.net In these models, the compounds are evaluated for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The study revealed that complexes of cadmium(II), copper(II), and zinc(II) with 5-nitropicolinic acid showed promising anti-inflammatory activity by significantly reducing NO production. rsc.orgresearchgate.net The cadmium(II) complex was found to be a particularly potent inhibitor of NO. rsc.orgresearchgate.net Furthermore, 5-nitropicolinic acid itself has been identified as an inhibitor of human NEU3, a sialidase that acts as a key regulator of pathways involved in inflammation. nih.gov

Table 2: In Vitro Anti-inflammatory Activity (IC₅₀ in µg/mL) of 5-Nitropicolinic Acid Metal Complexes Data based on research on the related compound 5-nitropicolinic acid.

| Compound | NO Inhibition IC₅₀ (µg/mL) | Source |

|---|---|---|

| [Mn(5-npic)₂]n | >100 | rsc.orgresearchgate.net |

| [Cd(5-npic)₂]n | 5.38 | rsc.orgresearchgate.net |

| [Cu(5-npic)₂]n | 24.10 | rsc.orgresearchgate.net |

| [Co(5-npic)₂(H₂O)₂] | >100 | rsc.orgresearchgate.net |

| [Ni(5-npic)₂(H₂O)₂] | >100 | rsc.orgresearchgate.net |

| [Zn(5-npic)₂(H₂O)₂] | 17.63 | rsc.orgresearchgate.net |

Antimicrobial Research

The parent compound, this compound, has shown potential as an antimicrobial agent. Research indicates its effectiveness against a variety of bacterial strains, encompassing both Gram-positive and Gram-negative bacteria. The proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways within the bacteria. This broad-spectrum activity suggests that this compound could serve as a valuable scaffold for the development of new antimicrobial drugs.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, indicating their potential as starting points for the development of new therapeutic agents.

While specific studies on this compound are not detailed, the closely related compound, 5-nitropicolinic acid, has been reported as an inhibitor of human neuraminidase-3 (NEU3). nih.govgoogle.com NEU3 is a sialidase enzyme that plays a role in various cellular processes, and its inhibition is a target in research for conditions like fibrosis and cancer. google.com In different assays, 5-nitropicolinic acid demonstrated significant inhibitory activity against human NEU3. google.com It has been shown to inhibit human NEU3 with IC₅₀ concentrations reported to be between 40 and 79 nM. nih.govgoogle.com

Table 1: NEU3 Inhibition by a Related Picolinic Acid Derivative

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 5-Nitropicolinic acid | Human NEU3 | 43 |

| 5-Nitropicolinic acid | Human NEU3 | 79 |

Data sourced from a patent application regarding anti-fibrotic NEU3 inhibitors. google.com

Research has demonstrated the role of this compound as a key intermediate in the synthesis of potent inhibitors of Janus kinase 2 (JAK2). nih.gov JAK2 is a non-receptor tyrosine kinase involved in cell signaling pathways that are crucial for hematopoiesis and immune response; its dysregulation is linked to myeloproliferative neoplasms and other diseases. nih.govgoogleapis.com

In one synthetic approach, 2-chloro-5-methyl-3-nitropyridine was oxidized to form the corresponding carboxylic acid (this compound). nih.gov This acid was then coupled with various aromatic amines to produce a series of amide and sulfamide derivatives. nih.gov Several of these final compounds were found to be potent inhibitors of JAK2, with the most active derivatives exhibiting IC₅₀ values in the micromolar range. nih.gov

Table 2: JAK2 Inhibition by Derivatives of this compound

| Derivative Class | Target Enzyme | IC₅₀ Range (µM) |

|---|---|---|

| Amides and Sulfamides | Janus Kinase 2 (JAK2) | 8.5 - 12.2 |

Data from a study on the synthesis of nitropyridine-containing bioactive molecules. nih.gov

Nitropyridine derivatives have also been evaluated for their ability to inhibit other enzymes, such as urease and chymotrypsin. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea and is a target in the treatment of diseases caused by Helicobacter pylori. Chymotrypsin is a digestive enzyme, and its inhibitors are of scientific interest. A study investigating a series of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives found that a compound containing a 5-nitropyridin-2-yl moiety showed dual inhibitory activity against both chymotrypsin and urease. nih.gov

Table 3: Urease and Chymotrypsin Inhibition by a Nitropyridine Derivative

| Enzyme | Inhibitor | IC₅₀ (µM) |

|---|---|---|

| Chymotrypsin | 5-nitropyridin-2-yl derivative | 8.67 ± 0.1 |

| Urease | 5-nitropyridin-2-yl derivative | 29.21 ± 0.98 |

Data from a review on the synthesis of bioactive nitropyridines. nih.gov

Inhibition of Janus Kinase 2 (JAK2)

Bioanalytical Applications of Metal-Nitropicolinate Complexes

The coordination of this compound and related ligands to metal centers gives rise to complexes with interesting photophysical and electronic properties. These characteristics are being explored for various bioanalytical applications.

The electronic properties of metal complexes, particularly the charge transfer between the metal center and the ligands, are fundamental to their potential roles in interacting with biomolecules and acting as electron mediators. frontiersin.org Research into metal complexes formed with 5-nitropicolinic acid, a related ligand, has utilized quantum chemical calculations to study their luminescence properties, which are governed by electronic transitions. rsc.org

Advanced Analytical and Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For 6-methyl-5-nitropicolinic acid, there is some ambiguity in the available literature regarding a complete crystal structure determination.

One source reports that the compound crystallizes in a monoclinic system with the space group P2₁/c. However, the same source also indicates that specific crystallographic data for the compound are unavailable, instead drawing comparisons to the known structure of 5-nitropicolinic acid monohydrate. This suggests that while crystallization has been achieved, a full structural solution may not be widely published.

In the absence of a complete, publicly available crystal structure, analysis often relies on data from closely related compounds and computational predictions. For instance, the structure of 5-nitropicolinic acid monohydrate shows a nearly planar pyridine ring, with the nitro and carboxyl groups participating in an extensive network of hydrogen bonds. It is inferred that the introduction of a methyl group at the 6-position in this compound would introduce steric effects, potentially causing a slight distortion in the planarity of the pyridine ring. Predicted bond lengths for key structural fragments of the molecule have been reported.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C(2)-C(7) (carboxyl) | 1.515 |

| N-O (nitro group) | 1.21–1.23 |

| C(6)-CH₃ | 1.477 |

Data sourced from comparative analysis and prediction.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy is instrumental in verifying the substitution pattern on the pyridine ring. Experimental data for this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum shows two distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons, consistent with the proposed structure.

Table 2: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 8.72 | Doublet (d) | 8.4 |

| H4 | 8.35 | Doublet (d) | 8.4 |

| CH₃ | 2.65 | Singlet (s) | N/A |

Solvent: DMSO-d₆.

Diffusion-Ordered Spectroscopy (DOSY), a form of diffusion NMR, is a powerful technique for analyzing mixtures and determining the size of molecules in solution by measuring their diffusion coefficients. There are currently no published studies utilizing diffusion NMR techniques for the characterization of this compound.

1H NMR and 13C NMR Chemical Shift Analysis

Spectroscopic Investigations (UV-Vis, IR, Raman, Luminescence)

Spectroscopic methods that probe the interaction of molecules with electromagnetic radiation are critical for characterizing electronic transitions and vibrational modes.

UV-Visible (UV-Vis) spectroscopy reveals information about the conjugated π-electron systems within the molecule. The electronic structure of this compound gives rise to characteristic absorption bands. A strong absorption is observed around 280 nm, attributed to a π→π* transition, and a weaker band is noted at approximately 350 nm, corresponding to an n→π* transition, which is typical for conjugated nitro-aromatic systems.

Regarding vibrational spectroscopy, specific experimental Infrared (IR) and Raman spectra for this compound are not widely reported. However, analysis of related compounds provides expected frequency ranges for its key functional groups. IR spectroscopy is expected to confirm the presence of the nitro group with asymmetric stretching vibrations around 1520 cm⁻¹ and the carboxylic acid C=O group with a stretching vibration near 1680 cm⁻¹. Raman spectroscopy is also a valuable tool for probing molecular vibrations, and while mentioned as a potential analytical method, specific data for this compound is not available in the surveyed literature. googleapis.com

Investigations into the luminescent or photophysical properties of the free this compound ligand are not found in the literature. However, the compound is noted for its use in developing coordination compounds with unique photoluminescent properties. Studies on the related 5-nitropicolinic acid show that its lanthanide and transition metal complexes can exhibit ligand-centered luminescence, indicating that the picolinate framework can participate in photophysical processes upon coordination to a metal ion.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a molecule's formula.

For this compound, which has a molecular weight of 182.13 g/mol , Liquid Chromatography-Mass Spectrometry (LC-MS) data has been reported. googleapis.com Analysis using electrospray ionization (ESI) in negative ion mode shows a prominent signal at a mass-to-charge ratio (m/z) of 181. googleapis.com This corresponds to the deprotonated molecule [M-H]⁻, confirming the molecular weight of the parent acid. googleapis.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 5-amino-6-methylpicolinic acid |

| 5-nitropicolinic acid |

| This compound |

| 6-methylpicolinic acid |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing fundamental insight into their atomic composition. This method is employed to experimentally determine the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in organic compounds—which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of the substance.

For this compound, the molecular formula is established as C₇H₆N₂O₄. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 182.13 g/mol . The verification process involves subjecting a sample of the compound to combustion analysis, which yields the experimental percentages of C, H, and N. A close agreement, typically within ±0.4%, between the found and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.

While specific experimental research findings for the elemental analysis of this compound are not detailed in the reviewed literature, the standard practice for related compounds involves this validation step. For instance, the characterization of similar heterocyclic compounds and their derivatives routinely includes elemental analysis to confirm their composition. nih.govresearchgate.net

The calculated elemental composition of this compound is presented below. In a research context, these values would be compared with experimental data from a CHN analyzer.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass in Molecule ( g/mol ) | Calculated Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 46.16 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.32 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.38 |

| Oxygen | O | 15.999 | 4 | 63.996 | 35.14 |

| Total | 182.135 | 100.00 |

Future Directions and Emerging Research Avenues

Development of Next-Generation Therapeutics from Nitropicolinic Acid Scaffolds

The 6-Methyl-5-nitropicolinic acid framework is a key building block in medicinal chemistry for synthesizing more complex and biologically active molecules. Research is actively exploring its potential as a therapeutic agent, particularly in oncology and for inflammatory diseases. The biological activity is often linked to the nitro group, which can undergo bioreduction to create reactive intermediates with cytotoxic effects.

Derivatives of this scaffold are at the forefront of research into neurodegenerative diseases. Studies have shown that certain derivatives can inhibit the aggregation of α-synuclein, a process implicated in Parkinson's disease. biorxiv.org Furthermore, the broader class of nitropyridine-containing compounds is being investigated for a range of activities, including antitumor, antiviral, and anti-neurodegenerative effects. mdpi.com For instance, oligopyridylamides (OPs), a type of synthetic protein mimetic, have been synthesized using nitropicolinic acid precursors to manipulate the protein-protein interactions associated with conditions like Alzheimer's disease and cancer. biorxiv.orgnih.gov

Recent studies have also highlighted the anticancer potential of metal complexes formed with the closely related 5-nitropicolinic acid. Lanthanide-based complexes, for example, have demonstrated significant antitumoral activity against prostate cancer cell lines. nih.govorcid.org The anticancer performance in these complexes appears to be largely driven by the nitropicolinate ligand itself. nih.gov

Exploration of Novel Coordination Polymers and Metal-Organic Frameworks

The carboxylate and nitro groups of this compound and its analogs make them excellent ligands for coordinating with metal ions, leading to the development of novel materials like coordination polymers and metal-organic frameworks (MOFs). These materials possess unique properties, such as photoluminescence, making them valuable in materials science.

Researchers have successfully synthesized a variety of metal complexes using the 5-nitropicolinic acid (5-npic) ligand with different transition metals and lanthanides. These efforts have produced a range of structures, from one-dimensional (1D) and two-dimensional (2D) polymers to discrete mononuclear units. researchgate.netrsc.org The specific structure depends on the coordination mode of the ligand and the chosen metal ion. researchgate.netrsc.org For example, dinuclear dysprosium-based complexes have been shown to exhibit single-molecule magnet behavior. acs.org

The resulting coordination compounds are being investigated for various applications. Beyond their interesting structural and magnetic properties, many of these materials show promise as anticancer and anti-inflammatory agents. researchgate.netrsc.org

Table 1: Examples of Metal Complexes with Nitropicolinate Ligands

| Metal Ion | Ligand | Resulting Structure Type | Potential Application | Reference(s) |

|---|---|---|---|---|

| Mn(II) | 5-nitropicolinic acid | 1D Polymer | Anticancer, Anti-inflammatory | researchgate.netrsc.org |

| Cd(II) | 5-nitropicolinic acid | 1D & 2D Polymers | Anticancer, Anti-inflammatory, Luminescence | researchgate.netrsc.org |

| Cu(II) | 5-nitropicolinic acid | 2D Polymer | Anticancer, Anti-inflammatory | researchgate.netrsc.org |

| Co(II) | 5-nitropicolinic acid | Mononuclear | Anticancer, Anti-inflammatory | researchgate.netrsc.org |

| Ni(II) | 5-nitropicolinic acid | Mononuclear | Anticancer, Anti-inflammatory | researchgate.netrsc.org |

| Zn(II) | 5-nitropicolinic acid | Mononuclear | Anticancer, Anti-inflammatory, Luminescence | researchgate.netrsc.org |

| Dy(III) | 5-nitropicolinic acid | Dinuclear Monomers | Anticancer, Single-Molecule Magnet | nih.govacs.org |

| Gd(III) | 5-nitropicolinic acid | Dinuclear Monomers | Anticancer | nih.gov |

Integration with Nanotechnology for Targeted Delivery Systems

While research directly combining this compound with nanotechnology is still emerging, the therapeutic potential of its derivatives makes this a significant future direction. Nanotechnology offers sophisticated drug delivery systems, such as nanoparticles, liposomes, and micelles, which can transport therapeutic agents to specific sites in the body. nih.govmdpi.com This targeted approach can enhance drug efficacy, improve bioavailability, and reduce systemic side effects. jddtonline.infodovepress.comfrontiersin.org

Bioactive compounds and metal complexes derived from the nitropicolinic acid scaffold could be encapsulated within these nanocarriers. jddtonline.info For instance, an anticancer complex could be loaded into nanoparticles that are surface-modified with ligands to specifically target receptors overexpressed on tumor cells. dovepress.comfrontiersin.org This strategy would increase the drug concentration at the tumor site while minimizing exposure to healthy tissues. dovepress.com Similarly, for neurodegenerative diseases, nanocarriers could be designed to cross the blood-brain barrier, delivering therapeutic agents that inhibit protein aggregation directly to the central nervous system. mdpi.com The integration of potent nitropicolinic acid-based therapeutics with advanced nanodelivery platforms represents a promising frontier for creating more effective treatments for a range of diseases. nih.gov

Computational Design and Predictive Modeling for Enhanced Bioactivity

Computational chemistry is a powerful tool for accelerating the discovery and optimization of molecules based on the this compound scaffold. Density Functional Theory (DFT) calculations are employed to predict the compound's structural and electronic properties. These models can determine the stability of different tautomers, which are isomers that differ in the location of a proton, and predict sites on the molecule that are susceptible to chemical reactions.

For the metal complexes derived from nitropicolinic acids, quantum chemical calculations like Time-Dependent Density Functional Theory (TD-DFT) are used to study and understand their photoluminescent properties. researchgate.netrsc.org By simulating how these molecules and materials will behave, researchers can rationally design new derivatives with enhanced bioactivity or specific physical properties. This predictive modeling approach saves significant time and resources compared to traditional trial-and-error synthesis and screening, guiding chemists to focus on the most promising candidates for therapeutic or material science applications.

Environmental and Green Chemical Applications

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are relevant to the synthesis and application of this compound derivatives. A key area of focus is the use of greener solvents. Research has shown that stable coordination polymers based on nitropicolinate ligands can be synthesized using water as the reaction solvent, reducing the reliance on more hazardous organic solvents. acs.org

Furthermore, the development of catalysts from coordination polymers is an active area of research. Metal-organic frameworks and coordination polymers based on similar pyridine-dicarboxylate ligands have been shown to act as efficient and reusable catalysts for important organic reactions like Knoevenagel condensation. acs.org Developing such recyclable catalysts from nitropicolinic acid-based frameworks could lead to more sustainable chemical manufacturing processes. Additionally, some metal complexes, such as those with zinc, are considered more environmentally friendly, which is a key consideration in designing new materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-methyl-5-nitropicolinic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration and methylation of picolinic acid derivatives. A stepwise approach includes:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Methylation : Employ methylating agents like dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) to functionalize the 6-position.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Validation : Confirm reaction success via TLC and intermediate characterization by FT-IR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and rule out regioisomers.

- HPLC : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS .

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow general guidelines for nitroaromatics:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitro group reduction potentials).

- Molecular Dynamics (MD) : Simulate thermal stability in solvents (e.g., water, DMSO) at different temperatures.

- QSPR Models : Corrogate experimental data (e.g., pKa, solubility) with molecular descriptors for predictive analytics .

Q. What methodologies resolve contradictions between experimental and theoretical data for this compound’s properties?

- Methodological Answer : Apply systematic error analysis:

- Replicate Experiments : Ensure consistency across triplicate trials under identical conditions.

- Sensitivity Analysis : Vary parameters (e.g., temperature, solvent polarity) to identify outliers.

- Cross-Validation : Compare results with analogous compounds (e.g., 6-methyl-4-nitropicolinic acid) to contextualize discrepancies .

Q. How to design experiments investigating environmental degradation pathways of this compound?

- Methodological Answer : Use the PEO framework (Population, Exposure, Outcome):

- Population : Soil/water samples from agricultural or industrial sites.

- Exposure : Simulate natural conditions (pH 5–9, UV light) to track degradation kinetics.

- Outcome : Quantify metabolites via LC-MS and assess ecotoxicity using Daphnia magna bioassays .

Key Considerations for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.